Thalidomide

Leprosy therapeutics Immunomodulatory drugs Regulatory differentiation

(R)-(+)-Thalidomide (CAS 2614-06-4) is the only IMiD with FDA approval for erythema nodosum leprosum (ENL)—lenalidomide and pomalidomide cannot substitute for leprosy research or ENL trials. Its moderate CRBN binding affinity (IC50 260.8 nM) makes it the essential low-potency baseline comparator for novel CRBN ligand screening and PROTAC development, enabling clear detection of improved binding in new chemical entities. CYP2C19 genotype-dependent metabolic activation (1.56-fold AUC variation between PMs and hetEMs) uniquely suits it for pharmacogenomic investigations absent in later-generation analogs. With a 36.2% peripheral neuropathy incidence in MM patients, it serves as the reference neurotoxic agent for evaluating next-generation IMiDs designed to minimize neurotoxicity. Procure for ENL studies, PROTAC R&D, and pharmacogenomic research.

Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
CAS No. 2614-06-4
Cat. No. B015901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide
CAS2614-06-4
Synonyms(R)-(+)-2-(2,6-Dioxo-3-piperidinyl)-1H-iso-indole-1,3(2H)-dione;  (R)-Thalidomide;  NSC 91729; 
Molecular FormulaC13H10N2O4
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)
InChIKeyUEJJHQNACJXSKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)
In water, approximately 2X10-4 mol/L;  45-60 mg/L at 25 °C
Sparingly soluble in methanol, ethanol, acetone, ethyl acetate, butyl acetate, glacial acetic acid. Very soluble in DMF. Practically insoluble in ether, chloroform, benzene.
Very soluble in dioxane, pyridine
2.55e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide (CAS 2614-06-4) for Scientific Procurement: Molecular Class and Core Characteristics


Thalidomide (CAS 2614-06-4) is the prototypical immunomodulatory imide drug (IMiD), characterized by a phthalimide and glutarimide moiety that enables binding to the cereblon (CRBN) E3 ubiquitin ligase complex [1]. It is a racemic mixture of (R)-(+)- and (S)-(−)-enantiomers that undergo rapid in vivo chiral interconversion, functionally rendering enantiomer-specific pharmacokinetics moot in human subjects [2]. As the foundational compound of the IMiD class, thalidomide exhibits immunomodulatory, anti-inflammatory, and anti-angiogenic activities, and it is FDA-approved for two distinct clinical indications: newly diagnosed multiple myeloma (in combination with dexamethasone) and acute treatment of cutaneous manifestations of moderate to severe erythema nodosum leprosum (ENL) [3].

Why Thalidomide (CAS 2614-06-4) Cannot Be Substituted with Other IMiDs: Critical Differentiators for Procurement


Procurement specialists and researchers should recognize that thalidomide is not interchangeable with its analogs lenalidomide and pomalidomide. Critical differential factors that preclude generic substitution include: (1) thalidomide remains the sole IMiD with FDA approval for erythema nodosum leprosum (ENL), an indication not shared by lenalidomide or pomalidomide [1]; (2) thalidomide exhibits stereoselective metabolism dependent on CYP2C19 polymorphic variants, creating patient-specific pharmacokinetic profiles absent in later-generation analogs [2]; (3) the adverse effect profile differs substantially, with thalidomide demonstrating significantly higher peripheral neuropathy risk in clinical use [3]; and (4) thalidomide undergoes species-specific metabolic activation for its anti-angiogenic effects that lenalidomide and pomalidomide do not require [4]. These factors are elaborated with quantitative evidence below.

Thalidomide (CAS 2614-06-4) Quantitative Differentiation Evidence: Direct Comparisons with Lenalidomide and Pomalidomide


Unique FDA-Approved Indication: Thalidomide vs. Lenalidomide/Pomalidomide for Erythema Nodosum Leprosum (ENL)

Thalidomide possesses a unique FDA-approved indication for the acute treatment of cutaneous manifestations of moderate to severe erythema nodosum leprosum (ENL) and as maintenance therapy for prevention and suppression of ENL recurrence, at doses of 100 to 300 mg/day [1]. In contrast, lenalidomide and pomalidomide lack FDA approval for ENL and are exclusively indicated for hematologic malignancies (multiple myeloma, myelodysplastic syndromes) [1]. This regulatory differentiation is absolute: no other IMiD can be substituted for ENL treatment.

Leprosy therapeutics Immunomodulatory drugs Regulatory differentiation

Cereblon (CRBN) Binding Affinity: Thalidomide vs. Lenalidomide vs. Pomalidomide in Mouse CRBN/hDDB1 Assay

Thalidomide exhibits the weakest cereblon (CRBN) binding affinity among the three clinically approved IMiDs. In a mouse CRBN/human DDB1 fluorescence polarization displacement assay using a BODIPY-thalidomide probe, thalidomide displaced binding with an IC50 of 260.8 nM [1]. By comparison, lenalidomide demonstrated an IC50 of 161.9 nM (approximately 1.6-fold higher affinity), and pomalidomide exhibited the highest affinity with an IC50 of 94.3 nM (approximately 2.8-fold higher affinity than thalidomide) [1].

Cereblon binding E3 ubiquitin ligase IMiD potency

CYP2C19 Genotype-Dependent Pharmacokinetics: Thalidomide vs. IMiD Analogs

Thalidomide requires CYP2C19-catalyzed biotransformation for its anti-angiogenic activity, creating genotype-dependent therapeutic variability not observed with lenalidomide or pomalidomide [1]. In a Japanese patient study, CYP2C19 poor metabolizers (PMs) exhibited (R)-thalidomide AUC values of 5.33 μg·h/L compared to 3.42 μg·h/L in heterozygous extensive metabolizers (hetEMs), representing a 1.56-fold higher exposure [2]. Furthermore, in a prostate cancer cohort, patients with the CYP2C19*2/*2 poor metabolizer genotype failed to demonstrate PSA decline during thalidomide monotherapy and had undetectable levels of the active metabolites 5-hydroxythalidomide and cis-5′-hydroxythalidomide [1].

Pharmacogenomics CYP2C19 polymorphism Metabolic activation

Peripheral Neuropathy Risk: Thalidomide vs. Lenalidomide in Multiple Myeloma Patients

Thalidomide treatment is associated with a significantly higher frequency of peripheral neuropathy (PN) compared to lenalidomide and pomalidomide. In a pooled analysis of multiple myeloma patients, PN was reported in 36.2% (460/1272) of patients receiving thalidomide-based regimens compared to 23.2% of patients receiving lenalidomide-based regimens [1]. Furthermore, FAERS pharmacovigilance analysis revealed that in plasma cell myeloma patients, peripheral neuropathy reporting frequency was 4.24% for thalidomide compared to 2.51% for non-thalidomide treatments, yielding a reporting odds ratio of 1.72 (95% CI: 1.42–2.08) [2].

Safety pharmacology Peripheral neuropathy Adverse event comparison

Stereoselective Metabolism and Chiral Inversion: Thalidomide vs. Single-Enantiomer Analogs

Thalidomide undergoes rapid in vivo chiral inversion between (R)-(+)- and (S)-(−)-enantiomers, with mean rate constants of 0.30 h⁻¹ for (+)-(R)-thalidomide and 0.31 h⁻¹ for (-)-(S)-thalidomide in blood at 37°C [1]. In vivo mean rate constants were 0.17 h⁻¹ for R→S inversion and 0.12 h⁻¹ for S→R inversion, with elimination rate constants of 0.079 h⁻¹ for (R)- and 0.24 h⁻¹ for (S)-enantiomer, demonstrating faster elimination of the (S)-form [1]. Additionally, metabolism is stereoselective: 5-hydroxythalidomide is preferentially formed from (−)-(S)-thalidomide, while (+)-(R)-thalidomide yields two distinct metabolites (Met A and B) [2].

Chiral pharmacology Enantiomer interconversion Metabolic stereoselectivity

Anti-Angiogenic Activity with Species-Specific Metabolic Activation: Thalidomide vs. Lenalidomide/Pomalidomide

Thalidomide's anti-angiogenic activity requires CYP-catalyzed biotransformation and exhibits pronounced species specificity, a property not shared by lenalidomide and pomalidomide in the same manner [1]. In chicken and zebrafish embryonic assays, pomalidomide at anti-inflammatory concentrations demonstrated no detectable anti-angiogenic effects, in marked contrast to thalidomide which caused angiogenic inhibition at comparable anti-inflammatory concentrations [2]. Specifically, lenalidomide at 772 μM caused angiogenic inhibition in zebrafish embryos, whereas pomalidomide at 219 μM showed normal angiogenesis with no significant change in vessel stalk length or number [2].

Angiogenesis inhibition Species specificity Metabolic activation

Optimal Procurement and Research Application Scenarios for Thalidomide (CAS 2614-06-4)


ENL Clinical Studies and Leprosy Therapeutics

Thalidomide is the only IMiD with FDA approval for erythema nodosum leprosum (ENL), at doses of 100-300 mg/day [1]. Procurement for leprosy research or ENL clinical trials cannot substitute lenalidomide or pomalidomide due to regulatory and indication-specific constraints.

Cereblon Binding Baseline for PROTAC and Molecular Glue Development

Thalidomide's moderate CRBN binding affinity (IC50 260.8 nM) [2] makes it the appropriate low-potency comparator for evaluating novel CRBN ligands and PROTAC candidates, providing a baseline that allows detection of improved binding in novel chemical entities.

Pharmacogenomic Studies of CYP2C19 Polymorphisms

Thalidomide's CYP2C19-dependent metabolic activation [3] and genotype-associated variability in drug exposure (1.56-fold AUC difference between PMs and hetEMs) [4] make it uniquely suited for pharmacogenomic research, whereas lenalidomide and pomalidomide lack this genotype-dependent metabolic pathway for anti-angiogenic activity.

Peripheral Neuropathy Toxicity Comparator Studies

Given the 36.2% PN incidence in thalidomide-treated MM patients versus 23.2% with lenalidomide [5], thalidomide serves as the reference neurotoxic agent when evaluating new IMiDs or combination regimens designed to minimize peripheral neuropathy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.